molecular formula C17H14Cl4N4O4S B1227559 3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide

3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide

Cat. No. B1227559
M. Wt: 512.2 g/mol
InChI Key: ZZNOGSGZWQWJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide is an aromatic ether and a C-nitro compound.

Scientific Research Applications

Synthesis and Neuroleptic Activity

  • Neuroleptic Potential: Benzamides synthesized from N,N-disubstituted ethylenediamines, including similar compounds, have shown potential as neuroleptics. These compounds were found to have inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a relationship between structure and neuroleptic activity (Iwanami et al., 1981).

Characterization of Crystalline Forms

  • Crystalline Form Analysis: Different crystalline forms of related benzamides have been prepared and characterized, contributing to a deeper understanding of their physical properties through X-ray powder diffractometry, thermal analysis, and spectroscopy (Yanagi et al., 2000).

Metabolism and Transformation in Biological Systems

  • Drug Transformation Studies: Investigations into the transformation of similar compounds in the body have been conducted, revealing various transformation products and metabolic pathways, enhancing our understanding of how these compounds are processed biologically (Arita et al., 1970).

Potential Insecticide Properties

  • Insecticide Efficacy: Substituted benzamides, closely related to the compound , have shown promising activity against mosquitoes, suggesting potential applications in pest control (Schaefer et al., 1978).

Gastrokinetic Agent Development

  • Gastrokinetic Activity Research: Benzamides similar to the compound have been synthesized and evaluated for gastrokinetic activity, showing potent effects on gastric emptying in rats, which could have implications in the development of gastrokinetic agents (Kato et al., 1992).

Serotonin 4 Receptor Agonist Development

  • Development of Serotonin Agonists: The synthesis of benzamide derivatives has been explored for their serotonin 4 receptor agonist activity, which is crucial in developing treatments for gastrointestinal motility disorders (Sonda et al., 2003).

Radioligand Preparation

  • Radioligand Synthesis for Biochemical Studies: The preparation of radiolabeled benzamides, closely related to the compound , for use in radioimmunoassay of sulpiride-related compounds, highlights its significance in biochemical research and drug development (Cardoso & Pradelles, 1982).

Anticancer Activity Evaluation

  • Anticancer Potential: Research on N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, structurally similar to the compound of interest, revealed moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021).

properties

Product Name

3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide

Molecular Formula

C17H14Cl4N4O4S

Molecular Weight

512.2 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl4N4O4S/c1-29-11-5-6-12(13(8-11)25(27)28)22-16(30)24-15(17(19,20)21)23-14(26)9-3-2-4-10(18)7-9/h2-8,15H,1H3,(H,23,26)(H2,22,24,30)

InChI Key

ZZNOGSGZWQWJEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide
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3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide
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3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide
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3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide
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3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide
Reactant of Route 6
3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide

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